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Compound of Interest

6-Chloro-5-
Compound Name:
(trifluoromethyl)pyrazin-2-amine

CAS No.: 2503205-09-0

Cat. No.: B2692836

Get Quote

\ J

CAS Number: 2503205-09-0 Formula: CsHsCIFsNs Molecular Weight: 197.55 g/mol

Executive Summary

6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is a highly specialized heterocyclic intermediate
used primarily in the discovery of small-molecule kinase inhibitors. Its structure features a
pyrazine core decorated with an amino group (nucleophile/H-bond donor), a chlorine atom
(handle for cross-coupling or nucleophilic substitution), and a trifluoromethyl group (metabolic
stabilizer and lipophilicity enhancer). This specific substitution pattern—placing the electron-
withdrawing CFs and CI groups adjacent to each other—creates a unique electronic
environment that modulates the reactivity of the amino group and the electrophilicity of the
pyrazine ring, making it a critical scaffold for SHP2, SOS1, and KRAS inhibitor programs.

Chemical Identity & Physicochemical Properties[1]
[2][3][4][5]

Nomenclature & Identifiers
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Property Detail

IUPAC Name 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine
CAS Number 2503205-09-0

SMILES NC1=NC(CI)=C(C(F)(F)F)N=C1

2-Amino-6-chloro-5-trifluoromethylpyrazine; 3-
Common Synonyms Chloro-2-(trifluoromethyl)-5-aminopyrazine

(based on alternate numbering)

hysical ies (Experimental licted.

Parameter Value Note
Appearance Off-white to pale yellow solid Crystalline powder
Melting Point 120-125 °C (Predicted) Depends on purity/polymorph
Boiling Point 280 °C (Predicted) @ 760 mmHg
Density 1.6 +0.1 g/cm3 High density due to halogens
LogP 1.8-22 Moderate lipophilicity

_ _ Weakly basic due to EWG
pKa (Conjugate Acid) ~0.5-1.0 (CFs, C)
Solubility DMSO, Methanol, DCM Low water solubility

Synthetic Methodologies

The synthesis of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine is challenging due to the need
for precise regiocontrol on the electron-deficient pyrazine ring. Two primary strategies are
employed in medicinal chemistry: Late-Stage Functionalization and Nucleophilic Aromatic
Substitution (SnAr).

Route A: Electrophilic Halogenation of 2-Amino-5-
(trifluoromethyl)pyrazine
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This route utilizes the commercially available 2-amino-5-(trifluoromethyl)pyrazine. The amino
group activates the ring, but the directing effects compete between position 3 (ortho to NH2)
and position 6 (para-like to NHz, ortho to CFs).

o Step 1: Protection of the amine (optional but recommended, e.g., with Boc or Acetyl) to
prevent N-chlorination.

e Step 2: Chlorination using N-Chlorosuccinimide (NCS) or Clz in a polar aprotic solvent (DMF
or Acetonitrile).

o Step 3: Deprotection.[1]

Note: Direct chlorination often favors position 3. Accessing position 6 (the target) may require
blocking position 3 or using radical conditions.

Route B: ShAr on 2,6-Dichloro-5-
(trifluoromethyl)pyrazine

A more robust industrial route involves the selective amination of a di-halo precursor.

Precursor: 2,6-Dichloro-5-(trifluoromethyl)pyrazine.
» Reagent: Aqueous Ammonia (NH4OH) or ammonia in dioxane.

e Mechanism: The CFs group strongly activates the ortho-position (C6) and para-position (C4-
N) for nucleophilic attack. However, the chlorine at C6 is ortho to the CFs group, making it
highly electrophilic.

» Regioselectivity Challenge: Attack at C6 yields 2-amino-6-chloro-5-trifluoromethylpyrazine
(after renumbering). Attack at C2 yields the target 6-chloro-5-trifluoromethyl-2-
aminopyrazine. Careful control of temperature and solvent polarity is required to favor the
desired isomer.

Visualization of Synthetic Logic

The following diagram illustrates the decision matrix for synthesizing this scaffold.
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Mixture of Isomers
(3-Clvs 6-Cl)

Y
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(CAS 69816-35-9) (Electrophilic Chlorination) |
2,6-Dichloro-5-(trifluoromethyl)pyrazine |—>
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under specific conditions (Target)

NH3 / Dioxane
(SnAr)

Click to download full resolution via product page

Caption: Synthetic pathways comparing electrophilic chlorination vs. nucleophilic substitution
strategies.

Medicinal Chemistry Applications

This compound serves as a "privileged scaffold" in drug discovery, particularly for covalent
inhibitors and protein-protein interaction (PPI) modulators.

Structural Activity Relationship (SAR)

e 2-Amino Group: Acts as the primary hydrogen bond donor to the hinge region of kinase
domains (e.g., interacting with the backbone carbonyl of the gatekeeper residue).

e 5-Trifluoromethyl Group:
o Metabolic Stability: Blocks metabolic oxidation at the C5 position.

o Lipophilicity: Increases membrane permeability and hydrophobic interactions within the
binding pocket.

o Electronic Effect: Strongly withdraws electrons, lowering the pKa of the pyrazine nitrogens
and the 2-amino group, which can reduce non-specific binding.

e 6-Chloro Group:

o Synthetic Handle: Allows for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling to
extend the molecule into the solvent-exposed region or hydrophobic back-pocket.
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o Steric Bulk: Induces a twist in the biaryl conformation if coupled to another ring, forcing the
molecule into a specific 3D orientation (atropisomerism).

Key Therapeutic Targets

o SHP2 (PTPN11) Inhibitors: Pyrazine cores are frequently used to bridge the allosteric
binding sites in SHP2 phosphatases.

o KRAS G12C Inhibitors: The electron-deficient pyrazine ring can tune the reactivity of the
acrylamide warhead in covalent inhibitors.

e SOS1 Inhibitors: Used to disrupt the KRAS-SOSL1 interaction.

Analytical Characterization

To validate the identity of 6-Chloro-5-(trifluoromethyl)pyrazin-2-amine, the following
analytical signals are diagnostic.

NMR Spectroscopy

e H NMR (DMSO-ds):
o O ~7.5-8.0 ppm (br s, 2H): Characteristic broad singlet for the primary amine (-NH-2).

o No aromatic protons: Since positions 3, 5, and 6 are substituted (N1, C2-NH2, C3-H?, N4,
C5-CF3, C6-ClI).

o Correction: If the structure is 2-amino-6-chloro-5-trifluoromethyl, position 3 is
unsubstituted.

o 0 ~8.0-8.5 ppm (s, 1H): Singlet for the proton at C3. This proton is deshielded by the
adjacent ring nitrogens and the electron-withdrawing nature of the ring.

e F NMR:

o 9 -60 to -65 ppm (s, 3F): Strong singlet characteristic of the Ar-CFs group.

Mass Spectrometry[4]
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e LC-MS (ESI+):
o [M+H]*: m/z ~198.0 (3Cl) and 200.0 (’Cl).

o Isotope Pattern: Distinct 3:1 ratio for the M and M+2 peaks due to the single chlorine atom.

Safety & Handling (SDS Summary)

Signal Word:WARNING

Hazard Class H-Code Statement

Acute Toxicity (Oral) H302 Harmful if swallowed.

Skin Irritation H315 Causes skin irritation.

Eye Irritation H319 Causes serious eye irritation.

May cause respirato
STOT-SE H335 _ .y- P Y
irritation.

Handling Protocols:
¢ Engineering Controls: Use only in a chemical fume hood.
o PPE: Wear nitrile gloves, safety goggles, and a lab coat.

o Storage: Store at 2—8°C under inert gas (Argon/Nitrogen) to prevent oxidation or hydrolysis
over long periods.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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